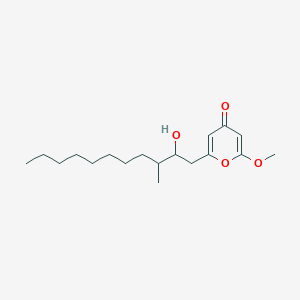
2-(2-Hydroxy-3-methylundecyl)-6-methoxy-4H-pyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Hydroxy-3-methylundecyl)-6-methoxy-4H-pyran-4-one is an organic compound with a complex structure that includes a pyranone ring substituted with hydroxy, methoxy, and methylundecyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-3-methylundecyl)-6-methoxy-4H-pyran-4-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes and ketones, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
化学反应分析
Types of Reactions
2-(2-Hydroxy-3-methylundecyl)-6-methoxy-4H-pyran-4-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Various substituents can be introduced into the pyranone ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
2-(2-Hydroxy-3-methylundecyl)-6-methoxy-4H-pyran-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Medicine: Potential therapeutic applications include its use as an active ingredient in drug formulations.
Industry: It is used in the production of specialty chemicals, including fragrances and flavorings.
作用机制
The mechanism of action of 2-(2-Hydroxy-3-methylundecyl)-6-methoxy-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes.
相似化合物的比较
Similar Compounds
2-Hydroxy-3-methylpentanoic acid: Shares a similar hydroxy and methyl structure but lacks the pyranone ring.
2-Hydroxy-3-methylbenzaldehyde: Contains a hydroxy and methyl group on a benzene ring, differing in its aromatic structure.
2-Hydroxy-3-methyl-2-cyclopenten-1-one: Features a cyclopentenone ring with hydroxy and methyl groups, differing in ring size and saturation.
Uniqueness
2-(2-Hydroxy-3-methylundecyl)-6-methoxy-4H-pyran-4-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
属性
CAS 编号 |
922172-20-1 |
|---|---|
分子式 |
C18H30O4 |
分子量 |
310.4 g/mol |
IUPAC 名称 |
2-(2-hydroxy-3-methylundecyl)-6-methoxypyran-4-one |
InChI |
InChI=1S/C18H30O4/c1-4-5-6-7-8-9-10-14(2)17(20)13-16-11-15(19)12-18(21-3)22-16/h11-12,14,17,20H,4-10,13H2,1-3H3 |
InChI 键 |
OBQVDTUWHQPPCS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(C)C(CC1=CC(=O)C=C(O1)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]propanoic acid](/img/structure/B14179789.png)

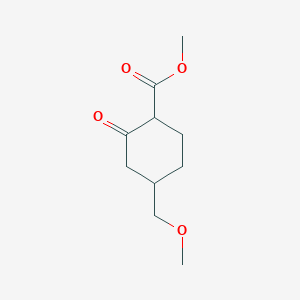
![2-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole](/img/structure/B14179802.png)
![2-Ethyl-7-(4-methylpentyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B14179810.png)
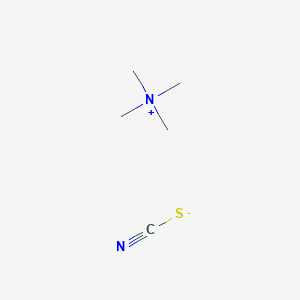
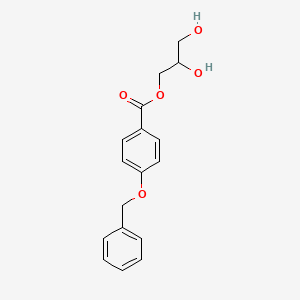
![N-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}glycinamide](/img/structure/B14179830.png)
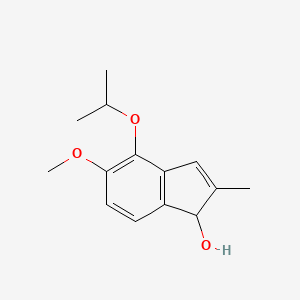
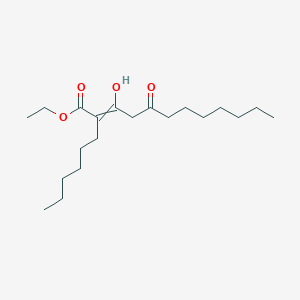
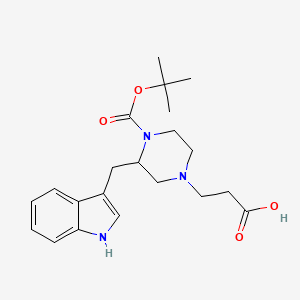
![[1-(Diphenylphosphoryl)cyclobutyl]propanedinitrile](/img/structure/B14179861.png)
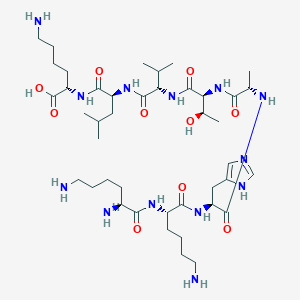
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium](/img/structure/B14179878.png)
